molecular formula C25H36N2O7 B11931720 TCO-PEG3-aldehyde

TCO-PEG3-aldehyde

Cat. No.: B11931720
M. Wt: 476.6 g/mol
InChI Key: QWGAPJFOPLRSEF-AGXACZNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG3-aldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TCO-PEG3-aldehyde undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

TCO-PEG3-aldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TCO-PEG3-aldehyde involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO-PEG3-aldehyde is unique due to its optimal balance of water solubility, biocompatibility, and reactivity. The three-unit PEG chain provides sufficient flexibility and reduces non-specific binding, making it highly effective in bio-conjugation applications .

Properties

Molecular Formula

C25H36N2O7

Molecular Weight

476.6 g/mol

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H36N2O7/c28-20-21-8-10-22(11-9-21)24(29)26-12-14-31-16-18-33-19-17-32-15-13-27-25(30)34-23-6-4-2-1-3-5-7-23/h1-2,8-11,20,23H,3-7,12-19H2,(H,26,29)(H,27,30)/b2-1+/t23-/m1/s1

InChI Key

QWGAPJFOPLRSEF-AGXACZNRSA-N

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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